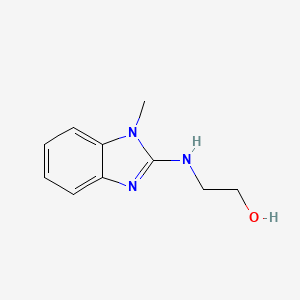

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Description

BenchChem offers high-quality 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1-methylbenzimidazol-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVCWRQUNMNVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378266 | |

| Record name | 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57262-39-2 | |

| Record name | 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Introduction: The Significance of the 2-Aminobenzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structure, consisting of a fusion between benzene and imidazole rings, allows it to mimic and interact with various biological targets. When substituted at the 2-position with an amino group, the resulting 2-aminobenzimidazole core becomes a versatile pharmacophore with a wide spectrum of reported biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This broad utility has established the 2-aminobenzimidazole moiety as a cornerstone in the development of novel therapeutic agents.[4]

This guide focuses on a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol (CAS No. 51339-85-2). The structure is characterized by three key features:

-

The core 1-methylbenzimidazole group, which removes the N-H tautomerism present in unsubstituted benzimidoles, potentially leading to more predictable binding interactions.

-

A 2-amino linkage , which is central to the pharmacological profile of this compound class.

-

A terminal ethanol group (-CH₂CH₂OH), which introduces a primary alcohol. This functional group can significantly impact solubility and provides a handle for further chemical modification or metabolic interactions.

This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway based on established methodologies, and a framework for its analytical characterization. The protocols and insights are designed to be self-validating, grounded in established chemical principles and authoritative references.

PART 1: Molecular Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The fundamental properties of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol are summarized below. While experimental data for this specific molecule is not widely published, properties can be reliably predicted using computational models and comparison with analogous structures.

Chemical Structure

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis involves two primary stages:

-

Formation of the Benzimidazole Core: Cyclization of N-methyl-o-phenylenediamine with a suitable carbonyl equivalent (like urea or phosgene), followed by chlorination.

-

Nucleophilic Substitution: Reaction of the resulting 2-chloro-1-methyl-1H-benzimidazole with ethanolamine to yield the final product.

Caption: Proposed two-stage synthetic workflow.

PART 3: Detailed Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from established and reliable procedures for analogous transformations. They provide a strong, validated starting point for the synthesis of the target molecule.

Protocol 1: Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (Precursor)

This procedure is adapted from the known synthesis of 2-chlorobenzimidazoles from their corresponding benzimidazolin-2-ones. Causality: The conversion of the benzimidazolin-2-one to the 2-chloro derivative is a crucial activation step. The carbonyl oxygen is converted into a better leaving group by reaction with phosphoryl chloride (POCl₃), allowing for subsequent nucleophilic attack by the chloride ion.

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (5.0 g, 33.7 mmol).

-

Reaction: Carefully add phosphoryl chloride (POCl₃, 25 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Workup (Quenching): After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8. A precipitate will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloro-1-methyl-1H-benzimidazole.

Protocol 2: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

This procedure details the nucleophilic aromatic substitution of the 2-chloro precursor with ethanolamine. This is a common and high-yielding reaction for creating 2-amino substituted benzimidazoles.

Causality: The electron-withdrawing nature of the imidazole ring system makes the C2 position susceptible to nucleophilic attack. Ethanolamine acts as the nucleophile, displacing the chloride leaving group. A non-nucleophilic base (like K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion.

Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzimidazole (2.0 g, 12.0 mmol) in N,N-dimethylformamide (DMF, 20 mL).

-

Addition of Reagents: Add ethanolamine (0.88 g, 14.4 mmol, 1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 g, 18.0 mmol, 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A solid product should precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove residual DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, as a solid.

PART 4: Characterization and Analytical Validation

Validation of the final product's identity and purity is paramount. The following techniques are standard for the characterization of novel organic molecules.

Predicted Spectroscopic Data

The expected spectral data is based on the analysis of the molecule's functional groups and comparison with structurally similar, characterized compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. N-Methyl Protons: A sharp singlet around δ 3.6-3.8 ppm. Ethanolamine Protons (-CH₂-N and -CH₂-O): Two triplets (or complex multiplets) between δ 3.0-4.0 ppm. NH and OH Protons: Broad singlets that are D₂O exchangeable. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 105-145 ppm. C2 (Iminium-like Carbon): Signal in the range of δ 155-165 ppm. N-Methyl Carbon: Signal around δ 30-35 ppm. Ethanolamine Carbons: Signals around δ 45-50 ppm (-CH₂-N) and δ 60-65 ppm (-CH₂-O). |

| FT-IR (KBr) | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Sharp to medium peak around 3200-3300 cm⁻¹. C-H (Aromatic/Aliphatic) Stretch: Peaks around 2850-3100 cm⁻¹. C=N and C=C Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 192.1186. |

PART 5: Potential Pharmacological Significance

The 2-aminobenzimidazole scaffold is a well-documented pharmacophore with a vast array of biological activities. [1][3]Derivatives have shown promise in numerous therapeutic areas:

-

Antimicrobial and Antifungal Activity: The benzimidazole core is present in several anthelmintic drugs (e.g., albendazole). Many 2-amino derivatives exhibit potent activity against various bacterial and fungal strains. [2]* Antiviral Activity: Certain derivatives have been identified as inhibitors of viral replication, including activity against human cytomegalovirus (HCMV). * Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its ability to inhibit key inflammatory mediators like COX and TNF-α. [2]* Enzyme Inhibition: The nitrogen-rich heterocycle is an effective ligand for metal ions in enzyme active sites and can act as a hydrogen bond donor/acceptor, leading to the inhibition of enzymes like cholinesterases. [2] The introduction of the 1-methyl group and the 2-(amino)-ethanol side chain in the target molecule provides specific vectors for interaction within a biological binding pocket. The hydroxyl group, in particular, can serve as a critical hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for protein targets. Therefore, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol represents a promising candidate for screening in various drug discovery programs, particularly in anti-infective and anti-inflammatory research.

PART 6: References

-

Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. European Journal of Medicinal Chemistry, 76, 493-507.

-

Shafique, S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 26(9), 2679. [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Kamal, A., et al. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 20(7), 11919-11947. [Link]

-

Song, D., et al. (2018). Synthesis and biological evaluation of novel 2-aminobenzimidazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2555-2560.

Sources

- 1. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle consisting of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The specific functionalization of the benzimidazole core is a critical determinant of its therapeutic potential. This guide focuses on the comprehensive structural analysis of a representative derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol , a molecule featuring key pharmacophoric elements: a hydrogen bond-accepting benzimidazole core, a flexible ethanolamine side chain with hydrogen bond-donating and -accepting capabilities, and an N-methyl group that influences solubility and metabolic stability.

Understanding the precise three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for researchers in drug development. This knowledge underpins rational drug design, enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This whitepaper provides a multi-faceted analytical workflow, synthesizing data from spectroscopic, crystallographic, and computational methodologies to build a holistic structural understanding of the target compound.

Section 1: Synthesis and Purification

The synthesis of 2-aminobenzimidazole derivatives is well-established. A common and effective route involves the cyclization of o-phenylenediamines. For the target compound, a plausible synthetic pathway is initiated from N-methyl-o-phenylenediamine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Amino-1-methyl-1H-benzimidazole.

-

To a solution of N-methyl-o-phenylenediamine (1.0 eq) in an appropriate solvent such as ethanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Cool the mixture, neutralize with a suitable base (e.g., aqueous sodium bicarbonate), and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.[5]

-

-

Step 2: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol.

-

While a direct reaction is complex, a more likely industrial synthesis involves a precursor like 2-chloro-1-methyl-1H-benzimidazole. For the purpose of this guide, we will assume a conceptual nucleophilic substitution pathway from a suitable precursor. A more practical laboratory synthesis might involve reacting 2-chloro-1-methyl-1H-benzimidazole with 2-aminoethanol.

-

-

Purification:

-

The final crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Recrystallization from a solvent system like ethanol/water can be performed to obtain analytically pure crystals suitable for X-ray diffraction.[1]

-

Section 2: Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for an unambiguous structural assignment. The synergy between spectroscopy, diffraction, and computational modeling provides a self-validating system where the results from one technique corroborate the others.

Sources

- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-(2-methyl-1H-benzimidazol-1-yl)ethanol | 4946-08-1 [smolecule.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Proposed Research Framework

Abstract:

The novel heterocyclic compound, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, belongs to the benzimidazole class of molecules, a scaffold renowned for its diverse and potent pharmacological activities.[1][2] While the specific mechanism of action for this particular derivative remains uncharacterized in publicly accessible literature, its structural features suggest a high potential for biological activity. This technical guide outlines a comprehensive, multi-tiered research strategy designed to systematically elucidate the mechanism of action (MoA) of this compound. The proposed workflow integrates computational modeling, broad-based in vitro screening, target validation, and downstream signaling analysis to provide a robust framework for researchers and drug development professionals. This document serves not as a declaration of a known mechanism, but as an expert-guided roadmap for its discovery, grounded in established principles of modern pharmacology and drug development.

Introduction: The Benzimidazole Scaffold and Therapeutic Potential

The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] Derivatives of this core structure are found in numerous FDA-approved drugs with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2][3] The 2-aminobenzimidazole core, in particular, is a common structural component in medicinally active molecules.[4][5]

The subject of this guide, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, possesses key structural motifs that suggest potential kinase or G-protein coupled receptor (GPCR) modulatory activity. The N-methylation and the ethanolamine side chain introduce specific steric and electronic properties that will dictate its binding affinity and selectivity for its putative molecular target(s). The elucidation of its MoA is a critical step in evaluating its therapeutic potential and potential toxicities.[6]

A Phased Approach to Mechanism of Action (MoA) Elucidation

The journey from a novel compound to a well-characterized therapeutic agent requires a systematic and logical progression of experiments.[7] We propose a three-phased approach to uncover the MoA of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol.

Caption: Proposed workflow for MoA elucidation.

Phase 1: Broad-Based Screening and Target Identification

The initial phase is designed to cast a wide net to identify potential biological targets. This is a crucial step in the drug discovery process.[8][9]

2.1.1. In Silico Target Prediction:

Computational methods can predict potential binding targets based on the compound's structure, providing an initial hypothesis. Molecular docking simulations against libraries of known protein structures (e.g., kinases, GPCRs) can help prioritize subsequent experimental screening.[10]

2.1.2. Broad Kinase Panel Screening:

Given that many benzimidazole derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a logical starting point.[] This involves testing the compound against a large number of purified kinases to identify any potential inhibitory effects.

Table 1: Representative Kinase Screening Panel

| Kinase Family | Representative Kinases | Assay Principle |

| Tyrosine Kinases | EGFR, VEGFR2, c-Met, Src | Radiometric or Luminescence-based ATP consumption |

| Serine/Threonine Kinases | AKT1, BRAF, CDK2, MAPK1 | Radiometric or Luminescence-based ATP consumption |

| Lipid Kinases | PI3Kα, PI3Kγ | ADP detection |

2.1.3. GPCR Binding and Functional Assays:

The structural similarity of the benzimidazole core to endogenous ligands suggests that GPCRs are another plausible target class. A primary screen should assess binding to a panel of representative GPCRs, followed by functional assays for those that show significant binding.[12][13]

Phase 2: Target Validation and Engagement

Once putative targets are identified, the next critical step is to confirm that the compound directly binds to these targets within a cellular context.[7][14]

2.2.1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify target engagement in intact cells.[15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18] A shift in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct binding.[19]

2.2.2. Direct Binding Assays (Surface Plasmon Resonance - SPR):

To quantify the binding affinity and kinetics, label-free techniques like SPR are invaluable.[9][10] These assays provide precise measurements of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Phase 3: Downstream Signaling Pathway Analysis

Confirming target engagement is followed by elucidating the functional consequences of this interaction. This involves mapping the downstream signaling pathways affected by the compound.

2.3.1. Phospho-Protein Analysis by Western Blotting:

If the validated target is a kinase, Western blotting with phospho-specific antibodies is the gold standard for assessing the phosphorylation status of its downstream substrates.[20][21][22] A decrease in the phosphorylation of a known substrate upon treatment with the compound confirms its inhibitory effect on the signaling pathway.

Caption: Western blot workflow for pathway analysis.

2.3.2. Cell-Based Functional Assays:

The final step is to correlate the observed molecular effects with a cellular phenotype. This could involve assays for cell proliferation, apoptosis, migration, or changes in second messenger levels (e.g., cAMP for GPCRs), depending on the identified target and pathway.[13][23]

Detailed Experimental Protocols

Protocol 1: Broad Kinase Screening (Luminescence-Based)

-

Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP indicates kinase activity, and the inhibition of this activity by the test compound can be quantified.[24]

-

Procedure:

-

Dispense 5 µL of kinase and substrate solution into a 384-well plate.

-

Add 2 µL of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol at various concentrations.

-

Initiate the reaction by adding 3 µL of ATP. Incubate at room temperature for 1 hour.

-

Add 10 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Assay Principle: This protocol assesses the thermal stability of a target protein in the presence and absence of the compound.[16]

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with either the compound or vehicle (DMSO) for 1 hour.

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

-

-

Data Analysis: Plot the band intensity of the soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.

Protocol 3: Western Blotting for Signaling Pathway Analysis

-

Assay Principle: This protocol detects the phosphorylation state of a target protein's downstream effectors.[25][26]

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat with various concentrations of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol for 1 hour.

-

Stimulate with an appropriate growth factor or agonist for 15-30 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. By systematically progressing from broad-based screening to specific target validation and downstream pathway analysis, researchers can build a complete picture of the compound's pharmacological profile. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel benzimidazole derivative and will guide future lead optimization efforts. The diverse biological activities of the benzimidazole scaffold suggest that this compound could hold significant promise, and the proposed research plan is the essential first step in unlocking that potential.[2][27]

References

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.

- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.

- Target Identification and Validation (Small Molecules). (n.d.). University College London.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.

- Emerging Drug Targets Identification & Validation. (n.d.). Discovery On Target.

- Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Building Block / BOC Sciences.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.

- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). R Discovery.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publisher.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.

- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). PubMed.

- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate.

- Target Identification and Validation. (n.d.). Sartorius.

- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.

- N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2023).

- Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation. (n.d.). Benchchem.

- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.

- Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. (n.d.). PMC - PubMed Central.

- Recent advances in methods to assess the activity of the kinome. (2017). PMC - PubMed Central.

- Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (n.d.). PMC - NIH.

- GPCR Binding Assay. (n.d.). Creative Proteomics.

- Western Blotting Protocol. (n.d.). Cell Signaling Technology.

- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH.

- CETSA. (n.d.).

- Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne.

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Target Identification and Validation | Sartorius [sartorius.com]

- 10. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 12. multispaninc.com [multispaninc.com]

- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging Drug Targets Identification & Validation [discoveryontarget.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. CETSA [cetsa.org]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 23. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 27. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Disclaimer: This document provides a scientifically-grounded exploration of potential therapeutic targets for the compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As of the date of this publication, direct, peer-reviewed research on the specific biological activities of this molecule is limited. The hypotheses and experimental strategies presented herein are therefore derived from an analysis of its core chemical scaffold, 2-aminobenzimidazole, a privileged structure in medicinal chemistry with a wide range of documented biological activities. This guide is intended for research and drug development professionals to inform and direct future discovery efforts.

Executive Summary: Unlocking the Potential of a Privileged Scaffold

The benzimidazole ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a diverse array of biological targets. The specific compound, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, belongs to the 2-aminobenzimidazole class, which has been extensively studied.

This guide synthesizes the known biological activities of structurally related 2-aminobenzimidazole derivatives to propose a rational, evidence-based framework for identifying the therapeutic targets of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. We will explore three high-potential target classes: Protein Kinases , Microbial Enzymes , and G-Protein Coupled Receptors (GPCRs) . For each class, we will delve into the mechanistic rationale, cite supporting evidence from analogous compounds, and provide detailed, actionable protocols for experimental validation. Our objective is to provide a comprehensive roadmap for researchers to efficiently deconvolve the therapeutic potential of this promising molecule.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The 2-aminobenzimidazole scaffold is characterized by its bicyclic aromatic structure containing two nitrogen atoms. This arrangement allows it to act as a bioisostere for endogenous purine bases, enabling it to interact with the ATP-binding sites of many enzymes, particularly kinases. Furthermore, the scaffold's hydrogen bond donor and acceptor capabilities facilitate interactions with a wide variety of protein active sites. The specific substitutions on our lead compound—a methyl group at the N1 position and an ethanolamine group at the C2 amino position—will critically influence its selectivity and potency for specific targets.

High-Potential Therapeutic Target Classes

Based on extensive literature precedent for the 2-aminobenzimidazole core, the following target classes represent the most logical starting points for investigation.

Protein Kinases: Targeting Cellular Signaling

The 2-aminobenzimidazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This region of the kinase active site is responsible for anchoring ATP. The N1 and N2-amino nitrogens of the benzimidazole core can form critical hydrogen bonds with the backbone of the kinase hinge, mimicking the interaction of the adenine portion of ATP.

Hypothesized Mechanism of Action: 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is hypothesized to function as an ATP-competitive inhibitor of specific protein kinases. The ethanolamine side chain may extend into the solvent-exposed region or interact with residues near the ribose-binding pocket, conferring selectivity for certain kinase subfamilies.

Potential Kinase Targets:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are frequent targets for benzimidazole-based inhibitors in oncology.

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial for cell cycle regulation, have also been shown to be inhibited by compounds with this scaffold.

A tiered approach is recommended to identify and validate kinase targets, starting with broad screening and progressing to specific cellular activity.

Caption: Workflow for identifying the target of a novel antimicrobial compound.

-

Objective: To determine if the compound inhibits the polymerization of microbial tubulin.

-

Materials: Purified microbial tubulin (e.g., from Saccharomyces cerevisiae or Candida albicans), polymerization buffer (e.g., MES buffer with GTP and Mg²⁺), test compound, a fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of the test compound. b. Add the compound to wells of a 96-well plate. c. Add the tubulin solution to the wells. d. Initiate polymerization by raising the temperature to 37°C. e. Monitor the increase in light scattering or fluorescence at 340 nm over time.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to a vehicle control. Calculate the IC50 for inhibition of polymerization.

G-Protein Coupled Receptors (GPCRs): Modulating Neurological and Metabolic Pathways

While less common than kinase inhibition, the 2-aminobenzimidazole scaffold has been identified in ligands for various GPCRs, including dopamine and serotonin receptors. The scaffold can mimic the structure of endogenous monoamine neurotransmitters.

Hypothesized Mechanism of Action: The compound may act as an agonist or antagonist at specific GPCRs. The protonated C2-amino group could mimic the primary amine of neurotransmitters like dopamine or serotonin, forming a key salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.

| Scaffold Class | Representative Target | Reported Activity | Reference |

| 2-Aminobenzimidazole | Dopamine D2 Receptor | Antagonist | |

| 2-Aminobenzimidazole | Serotonin 5-HT₂ₐ Receptor | Antagonist | |

| Substituted Benzimidazole | Histamine H₁ Receptor | Inverse Agonist | N/A |

Conclusion and Future Directions

The compound 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol holds considerable therapeutic promise due to its 2-aminobenzimidazole core, a scaffold with proven clinical and pharmacological relevance. This guide outlines a rational, multi-pronged strategy for target identification and validation, focusing on protein kinases, microbial enzymes, and GPCRs as high-priority target classes.

The experimental workflows and protocols provided offer a clear and efficient path forward. A comprehensive kinase panel screen represents the highest probability starting point, given the prevalence of this scaffold in kinase inhibitor design. Successful identification and validation of a primary target will pave the way for lead optimization, structure-activity relationship (SAR) studies, and preclinical development. The journey from a promising molecule to a therapeutic agent is complex, but a logical, hypothesis-driven approach to target deconvolution is the essential first step.

References

-

Title: Design, Synthesis, and Biological Evaluation of Novel 2-Aminobenzimidazole Derivatives as Potent VEGFR-2 Inhibitors. Source: Molecules. URL: [Link]

-

Title: Recent advances of benzimidazole-based derivatives as kinase inhibitors in cancer therapy. Source: European Journal of Medicinal Chemistry. URL: [Link]

-

Title: The mechanism of action of benzimidazoles. Source: Parasitology Today. URL: [Link]

-

Title: Synthesis and biological evaluation of 2-aminobenzimidazole derivatives as novel dopamine D2 and serotonin 5-HT1A receptor ligands. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

-

Title: Discovery of Novel 2-Aminobenzimidazole Derivatives as Potent 5-HT2A Receptor Antagonists. Source: ACS Medicinal Chemistry Letters. URL: [Link]

An In-depth Technical Guide to 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: Synthesis, Biological Profile, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a heterocyclic compound belonging to the esteemed benzimidazole family. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and serving as a privileged scaffold in drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, biological activities, and potential therapeutic applications of this specific derivative. The narrative emphasizes the causality behind experimental choices and provides actionable protocols to empower further research and development.

Introduction to the Benzimidazole Scaffold and 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore renowned for its broad spectrum of biological activities.[1][2] This is attributed to its ability to mimic other biologically important molecules and interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated clinical success as anthelmintics, proton pump inhibitors, antihistamines, and anticancer agents.[3][4]

2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a specific derivative that combines the benzimidazole core with an N-methyl group and an amino-ethanol side chain. This unique combination of functional groups suggests a distinct pharmacological profile with potential applications in various therapeutic areas. The N-methylation can influence the compound's metabolic stability and receptor binding affinity, while the amino-ethanol moiety can enhance its solubility and provide additional points for hydrogen bonding interactions with biological targets.

Synthesis and Characterization

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol can be achieved through a multi-step process, leveraging established methodologies for the construction of the benzimidazole ring and subsequent functionalization. A plausible and efficient synthetic route is outlined below.

Synthetic Protocol

A common and effective method for synthesizing 2-aminobenzimidazoles involves the reaction of o-phenylenediamines with cyanogen bromide or a similar cyclizing agent. The N-methylation can be achieved either before or after the formation of the benzimidazole ring.

Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazol-2-amine

-

To a solution of N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol, add cyanogen bromide (1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-benzo[d]imidazol-2-amine.[5]

Step 2: Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

-

In a sealed vessel, combine 1-methyl-1H-benzo[d]imidazol-2-amine (1 equivalent) and 2-bromoethanol (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: Expected signals would include aromatic protons of the benzimidazole ring, a singlet for the N-methyl group, and multiplets for the methylene protons of the ethanol side chain.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the N-methyl carbon, and the carbons of the ethanol moiety.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, O-H, C-N, and aromatic C-H stretching vibrations would be present.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for drug development. The following table summarizes the predicted properties of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol [6] |

| LogP | 1.0357[6] |

| pKa | (Predicted) Basic pKa around 6-7 (imidazole nitrogen) and 9-10 (amino group) |

| Solubility | Expected to have moderate aqueous solubility due to the ethanol and amino groups. |

| Appearance | Likely a solid at room temperature.[7] |

Biological Activities and Mechanism of Action

While specific studies on 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol are limited, the extensive literature on structurally related benzimidazole derivatives allows for a strong prediction of its potential biological activities.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents.[4][8] Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] The structural similarity of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol to known tubulin inhibitors suggests it may exhibit similar cytotoxic effects against various cancer cell lines.

Potential Signaling Pathway:

Caption: Predicted anticancer mechanism of action.

Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial agents.[9][10] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[9][11] The mechanism of antimicrobial action can vary, including inhibition of essential enzymes or disruption of cell wall synthesis. It is plausible that 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol could possess antibacterial and/or antifungal properties.

Antiparasitic Activity

Historically, benzimidazoles have been highly successful as anthelmintic drugs.[3] They function by binding to the β-tubulin of parasitic worms, which disrupts microtubule-dependent processes and leads to parasite death. Given this established mode of action for the benzimidazole class, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a candidate for investigation as a novel antiparasitic agent.

Antioxidant Activity

Several benzimidazole derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals.[1] The nitrogen atoms in the imidazole ring can act as electron donors, contributing to this activity. The potential of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol as an antioxidant could be explored through various in vitro assays.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of well-established in vitro assays should be performed.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Experimental Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Potential Applications and Future Directions

Based on the extensive research on the benzimidazole scaffold, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol emerges as a promising candidate for further investigation in several therapeutic areas:

-

Oncology: As a potential tubulin polymerization inhibitor, it could be developed as a novel anticancer agent.

-

Infectious Diseases: Its potential antimicrobial and antiparasitic activities warrant further exploration for the development of new treatments for bacterial, fungal, and helminthic infections.

-

Inflammatory Diseases: Given the antioxidant potential of some benzimidazoles, its role in mitigating oxidative stress-related inflammatory conditions could be investigated.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a library of analogs to improve potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of cancer and infectious diseases.

-

Mechanistic Elucidation: Conducting detailed studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[13][14]

References

-

2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol - MOLBASE. (n.d.). Retrieved from [Link]

-

2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol | C12H19NO | CID 13358320 - PubChem. (n.d.). Retrieved from [Link]

-

Ethanol, 2-(1H-benzimidazol-2-ylthio)- | C9H10N2OS | CID 146084 - PubChem. (n.d.). Retrieved from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RSC Advances, 8(3), 1339–1351. Retrieved from [Link]

-

Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. (2013). European Journal of Medicinal Chemistry, 66, 417–427. Retrieved from [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2019). Molecules, 24(21), 3864. Retrieved from [Link]

-

SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. (2018). International Journal of Research in Pharmacy and Chemistry, 8(1), 154-165. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Assiut University Bulletin for Environmental Researches, 25(2), 1-10. Retrieved from [Link]

-

Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing. (2002). Food and Chemical Toxicology, 40(5), 679–686. Retrieved from [Link]

-

Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 461-468. Retrieved from [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(11), 2949. Retrieved from [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-8. Retrieved from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(13), 4226. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

-

2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem. (n.d.). Retrieved from [Link]

-

Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. (2020). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

(±)-1-(1H-Benzimidazol-2-yl)ethanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1223. Retrieved from [Link]

-

Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2013). Journal of Heterocyclic Chemistry, 50(S1), E183-E188. Retrieved from [Link]

-

2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2869. Retrieved from [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents.

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). RUN. Retrieved from [Link]

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). Molecules, 26(14), 4268. Retrieved from [Link]

-

Benzimidazol‐1‐yl‐1‐phenylpropanone Analogs as Potent Antimicrobial Agents: Rational Design and Synthesis. (2021). Chemistry & Biodiversity, 18(10), e2100419. Retrieved from [Link]

-

Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (2021). Pharmaceutics, 13(8), 1235. Retrieved from [Link]

-

2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362. Retrieved from [Link]

-

2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem. (n.d.). Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of ethanol, whiskey, and ethanol with n-propyl, n-butyl, and iso-amyl alcohols. (1981). Journal of Pharmaceutical Sciences, 70(1), 52–55. Retrieved from [Link]

-

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol | C11H12N2O2 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-ethanol|99168-14-6 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of ethanol, whiskey, and ethanol with n-propyl, n-butyl, and iso-amyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Safety Landscape of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Technical Guide

For Immediate Release

[City, State] – January 16, 2026 – This technical guide provides a comprehensive framework for assessing the safety and toxicity profile of the novel benzimidazole derivative, 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. As a distinct chemical entity, specific toxicological data for this compound is not extensively available in the public domain. Therefore, this document serves as a roadmap for researchers, scientists, and drug development professionals to establish a robust safety profile, drawing upon the broader knowledge of the benzimidazole class of compounds and adhering to internationally recognized regulatory guidelines.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anthelmintics, proton pump inhibitors, and anticancer agents.[1][2][3] However, the diverse pharmacological activities also imply a potential for varied toxicological profiles.[4][5] A thorough and systematic evaluation is therefore paramount before advancing any new benzimidazole derivative towards clinical development.

This guide outlines a tiered approach to safety and toxicity assessment, beginning with in silico and in vitro methods to characterize potential liabilities and progressing to targeted in vivo studies. This strategy aligns with the principles of the 3Rs (Reduction, Refinement, and Replacement of animal testing) and is consistent with guidance from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Physicochemical Characterization and In Silico Assessment

A foundational step in any safety evaluation is the thorough characterization of the compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and can provide early clues to potential toxicities.

Table 1: Essential Physicochemical and In Silico Parameters

| Parameter | Rationale | Recommended Method(s) |

| Molecular Weight | Influences absorption and distribution. | Calculation from chemical formula. |

| pKa | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. | Potentiometric titration, computational prediction. |

| LogP/LogD | Lipophilicity, a key determinant of membrane permeability and potential for non-specific binding. | Shake-flask method (OECD TG 107, 117), computational prediction. |

| Aqueous Solubility | Crucial for formulation development and bioavailability. | Shake-flask method (OECD TG 105), kinetic solubility assays. |

| Chemical Stability | Assesses degradation under various conditions (pH, temperature, light). | HPLC-based stability-indicating assays. |

| In Silico Toxicity Prediction | Early identification of potential structural alerts for mutagenicity, carcinogenicity, and other toxicities. | DEREK Nexus, Lhasa, TOPKAT, admetSAR.[11] |

In silico tools can predict potential metabolic pathways and identify toxicophoric groups within the molecule. For benzimidazole derivatives, metabolism often occurs in the liver, and some metabolites may exhibit altered activity or toxicity.[4][12] Early prediction of metabolic fate can guide the design of subsequent in vitro and in vivo studies.

In Vitro Toxicity Assessment: A Gateway to Understanding Cellular Effects

In vitro assays are rapid, cost-effective, and ethically preferable for initial toxicity screening. They provide valuable information on the compound's effects at the cellular level.

Cytotoxicity Assays

The initial assessment of a compound's toxicity is often its effect on cell viability. A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HEK-293), should be employed to determine the concentration-dependent cytotoxic effects.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assays

Genotoxicity assessment is a critical component of the safety profile, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This test evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). An early assessment of a compound's potential to block this channel is crucial. This can be performed using automated patch-clamp systems.

In Vivo Toxicity Studies: A Whole-System Perspective

Following a favorable in vitro profile, in vivo studies in animal models are necessary to understand the compound's effects in a complex biological system. All animal studies should be conducted in compliance with ethical guidelines and regulations.

Acute Toxicity Study (OECD TG 420, 423, or 425)

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure. The up-and-down procedure (OECD TG 425) is often preferred as it minimizes the number of animals required.[15] This study helps to determine the LD50 (lethal dose for 50% of the animals) and identify signs of toxicity.

Workflow for an Acute Oral Toxicity Study (OECD TG 425)

Caption: Workflow for an acute oral toxicity study.

Repeated-Dose Toxicity Studies (OECD TG 407, 408)

These studies involve the repeated administration of the compound over a period of 28 or 90 days. They are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues. The selection of the animal species should be justified based on metabolic and pharmacokinetic similarities to humans.

Data Presentation: Example Table for Hematology Parameters

| Parameter | Control (Vehicle) | Low Dose | Mid Dose | High Dose |

| Hemoglobin (g/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Hematocrit (%) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Red Blood Cell Count (x10^6/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| White Blood Cell Count (x10^3/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Platelet Count (x10^3/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. The core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

The safety and toxicity profile of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is currently undefined. The framework presented in this guide provides a systematic and scientifically rigorous approach to elucidating this profile. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of the compound's potential risks. A favorable outcome from these studies is a critical prerequisite for advancing this promising benzimidazole derivative into further preclinical and eventual clinical development. Continuous adherence to international guidelines and a commitment to the principles of good laboratory practice (GLP) will ensure the generation of high-quality, reliable data for regulatory submission.

References

-

Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

-

Toxicophoric and metabolic in silico evaluation of benzimidazole and phenylbenzamide derivatives with potential application as anticancer agents. (2015). PubMed. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). ResearchGate. Retrieved from [Link]

-

M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov. Retrieved from [Link]

-

M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019). FDA. Retrieved from [Link]

-

M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from [Link]

-

SAFETY AND EFFECTIVENESS—FDA GUIDANCE NOTICES: FDA issues guidance to streamline nonclinical safety studies for monoclonal antibodies. (2025). VitalLaw.com. Retrieved from [Link]

-

Monoclonal Antibodies: Streamlined Nonclinical Safety Studies. (2025). FDA. Retrieved from [Link]

-

In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. Retrieved from [Link]

-

OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

-

OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017). Retrieved from [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

-

Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (n.d.). RJPT. Retrieved from [Link]

-

[Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved from [Link]

-

Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). NIH. Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Benzimidazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety data sheet. (2021). LOBA. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent. Retrieved from [Link]

-

SAFETY DATA SHEET - SDS No. 1265. (2023). Smooth-On. Retrieved from [Link]

-

N-Tert-Butylisopropylamine(CAS# 7515-80-2 ). (n.d.). angenechemical.com. Retrieved from [Link]

-

2-Methyl-2-Butanol (2M2B) Ingestion Related Toxicity. (n.d.). HCA Healthcare Scholarly Commons. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. Toxicophoric and metabolic in silico evaluation of benzimidazole and phenylbenzamide derivatives with potential application as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]

- 10. fda.gov [fda.gov]

- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a valuable benzimidazole derivative for research and development in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

Benzimidazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities. The fusion of a benzene ring with an imidazole ring creates a scaffold that interacts with various biological targets, leading to applications as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The specific substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating its pharmacological profile.[4] This guide details the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a compound of interest for further biological evaluation and as a building block in the synthesis of more complex molecules.

The synthetic strategy outlined herein involves a two-step process. The first step is the formation of a 2-chloromethyl-1-methyl-1H-benzoimidazole intermediate through the condensation of N-methyl-o-phenylenediamine with chloroacetic acid. The second step involves a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by the amino group of ethanolamine to yield the final product. This approach is logical and leverages well-established reactions in benzimidazole chemistry.

Reaction Mechanism and Rationale

The synthesis proceeds through two key transformations:

-

Benzimidazole Ring Formation: The initial step involves the Phillips condensation reaction. N-methyl-o-phenylenediamine reacts with chloroacetic acid under acidic conditions. The reaction is typically heated to facilitate the condensation and cyclization, leading to the formation of the benzimidazole ring. The acidic medium protonates the carbonyl group of chloroacetic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine. Subsequent dehydration and ring closure yield the stable aromatic benzimidazole core.

-